molecular formula C19H28N6O2 B2934291 6-[2-(Azepan-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 919034-85-8

6-[2-(Azepan-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2934291
CAS No.: 919034-85-8
M. Wt: 372.473
InChI Key: CHWKYVQCBHTOPH-UHFFFAOYSA-N
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Description

6-[2-(Azepan-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound characterized by its unique structure, which includes an azepane ring and a purinoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Azepan-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as 1,6-diaminohexane, under acidic or basic conditions.

    Attachment of the Azepane Ring: The azepane ring is then attached to an ethyl group through a nucleophilic substitution reaction.

    Construction of the Purinoimidazole Core: The purinoimidazole core is synthesized separately, often starting from xanthine derivatives. This involves methylation reactions to introduce the methyl groups at the 2, 4, 7, and 8 positions.

    Final Coupling: The final step involves coupling the azepane-ethyl intermediate with the purinoimidazole core under conditions that facilitate the formation of the imidazole-dione structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imidazole-dione core, potentially converting it to a dihydro form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the azepane ring.

    Reduction: Dihydro derivatives of the imidazole-dione core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-[2-(Azepan-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes, making it a candidate for drug development in areas such as cancer and infectious diseases.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism by which 6-[2-(Azepan-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azepane ring and purinoimidazole core allow it to fit into active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[2-(Piperidin-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
  • 6-[2-(Morpholin-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
  • 6-[2-(Pyrrolidin-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Uniqueness

The uniqueness of 6-[2-(Azepan-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione lies in its azepane ring, which provides distinct steric and electronic properties compared to similar compounds with different ring structures. This uniqueness can lead to different biological activities and chemical reactivities, making it a compound of significant interest for further research and development.

Properties

IUPAC Name

6-[2-(azepan-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2/c1-13-14(2)25-15-16(21(3)19(27)22(4)17(15)26)20-18(25)24(13)12-11-23-9-7-5-6-8-10-23/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWKYVQCBHTOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN4CCCCCC4)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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